molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

カタログ番号 B1665494
CAS番号: 166663-25-8
分子量: 1140.2 g/mol
InChIキー: JHVAMHSQVVQIOT-DJLNKZBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anidulafungin is an antifungal medicine used to treat fungal infections including candidemia (fungal infection in the blood), candida peritonitis and abscess (fungal infection in the stomach), esophageal candidiasis (fungal infection in the esophagus), and other fungal infections .


Synthesis Analysis

Anidulafungin is a semi-synthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized .


Molecular Structure Analysis

The molecular formula of Anidulafungin is C58H73N7O17 . Its average mass is 1140.237 Da .


Chemical Reactions Analysis

Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death .


Physical And Chemical Properties Analysis

Anidulafungin has a molecular weight of 1140.24 and is soluble in DMSO . It is not a clinically relevant substrate, inducer, or inhibitor of cytochrome P450 (CYP450) isoenzymes .

科学的研究の応用

  • Treatment of Esophageal Candidiasis

    • Summary of Application : Anidulafungin has shown promising results in treating esophageal candidiasis, including azole-refractory disease .
    • Methods of Application : The drug is administered to patients suffering from esophageal candidiasis. The exact dosage and duration of treatment may vary depending on the severity of the infection and the patient’s response to the drug .
    • Results or Outcomes : Clinical trials have indicated that anidulafungin is effective in treating esophageal candidiasis .
  • Treatment of Candidemia and Invasive Candidiasis

    • Summary of Application : Anidulafungin has been used in the management of candidemia and invasive candidiasis .
    • Methods of Application : The drug is administered to patients diagnosed with candidemia or invasive candidiasis. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
    • Results or Outcomes : A study comparing fluconazole versus anidulafungin demonstrated the superiority of anidulafungin in the treatment of candidemia and invasive candidiasis .
  • In Vitro Activity Against Aspergillus and Candida Species

    • Summary of Application : Anidulafungin has potent in vitro activity against Aspergillus and Candida species, including those resistant to fluconazole or amphotericin B .
    • Methods of Application : In vitro studies are conducted to test the effectiveness of anidulafungin against Aspergillus and Candida species .
    • Results or Outcomes : The results of these studies indicate that anidulafungin is effective against these fungal species .
  • Antiviral Activity

    • Summary of Application : The antifungal drug, anidulafungin, could effectively inhibit virus infection by interfering with virus entry .
    • Methods of Application : The exact methods of application are not specified, but the drug appears to interfere with the process of virus entry into host cells .
    • Results or Outcomes : The results suggest that anidulafungin may be utilized for the clinical treatment of infectious viral diseases, in addition to its FDA-approved use as an antifungal .
  • Anidulafungin and Severe Fever with Thrombocytopenia Syndrome Disease (SFTS)

    • Summary of Application : Anidulafungin has shown potential in treating the Severe Fever with Thrombocytopenia Syndrome Disease (SFTS), caused by the novel tick-borne SFTS virus (SFTSV), which is listed among the top 10 priority infectious diseases by the World Health Organization due to the high fatality rate of 5–30% and the lack of effective antiviral drugs and vaccines .
    • Methods of Application : The antiviral drugs to inhibit SFTSV infection were identified by screening the library containing 1340 FDA-approved drugs using the SFTSV infection assays in vitro .
    • Results or Outcomes : Anidulafungin was identified as exerting inhibitory effects against SFTSV infection, and it suppresses SFTSV internalization by impairing the late endosome maturation and decreasing virus fusion with the membrane . SFTSV-infected A129 mice had relieving symptoms, reduced tissue lesions, and improved disease outcomes following anidulafungin treatment .
  • Anidulafungin Treatment Blocks the Sexual Cycle of Pneumocystis murina

    • Summary of Application : Anidulafungin treatment has been found to block the sexual cycle of Pneumocystis murina .
    • Methods of Application : The exact methods of application are not specified, but it involves the use of Anidulafungin to treat Pneumocystis murina .
    • Results or Outcomes : Dysregulation of mating-associated genes showed that anidulafungin induced effects early in the mating process . The concept of a sexually obligate fungus is unique among human fungal pathogens. This reliance can be exploited for drug development and here we show a proof of principle for this unusual target .

将来の方向性

Anidulafungin has shown potential in the treatment of viral diseases, in addition to its FDA-approved use as an antifungal . Further evaluation of the antiviral effects of echinocandins and their clinical importance for patients with infection of viruses is suggested .

特性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Anidulafungin

CAS RN

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIDULAFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anidulafungin
Reactant of Route 2
Reactant of Route 2
Anidulafungin
Reactant of Route 3
Reactant of Route 3
Anidulafungin
Reactant of Route 4
Anidulafungin
Reactant of Route 5
Anidulafungin
Reactant of Route 6
Anidulafungin

Citations

For This Compound
17,300
Citations
D Murdoch, GL Plosker - Drugs, 2004 - Springer
… , anidulafungin causes osmotic instability and the death of fungal cells.[3,6] Anidulafungin … Promising data are also emerging on the use of anidulafungin in invasive aspergillosis,[12] …
Number of citations: 50 link.springer.com
M Gobernado, E Cantón - … Oficial de la Sociedad Espanola de …, 2008 - europepmc.org
Anidulafungin is a new echinocandin antifungal agent … Clinical trials have shown non-inferiority of anidulafungin to fluconazole for … Anidulafungin, which has a very long half life, is slowly …
Number of citations: 21 europepmc.org
JA Vazquez, JD Sobel - Clinical infectious diseases, 2006 - academic.oup.com
… anidulafungin demonstrated the superiority of anidulafungin in … Studies evaluating the concomitant use of anidulafungin and … To date, anidulafungin appears to have an excellent safety …
Number of citations: 246 academic.oup.com
MA Pfaller - Expert Opinion on Investigational Drugs, 2004 - Taylor & Francis
… anidulafungin is fungicidal against Candida in neutropenic animal models of disseminated candidiasis. Against Candida anidulafungin … Although the activity of anidulafungin in animal …
Number of citations: 36 www.tandfonline.com
Z Odabasi, VL Paetznick, JR Rodriguez… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… This is similar to our findings with anidulafungin. In a previous study, anidulafungin showed … We found anidulafungin to be very active against five Phialophora verrucosa isolates. In …
Number of citations: 107 journals.asm.org
M Pfaller, L Boyken, R Hollis, J Kroeger… - Journal of clinical …, 2011 - Am Soc Microbiol
… The CLSI-developed ECVs for anidulafungin, caspofungin, and micafungin were applied to … The mean percentages of non-WT isolates per year for anidulafungin, caspofungin, and …
Number of citations: 80 journals.asm.org
T Peter, R Bissinger, G Liu, F Lang - Cellular Physiology and …, 2016 - karger.com
… blunted the effect of Anidulafungin on cell volume but not on annexin-V-binding. Anidulafungin rather decreased DCFDA fluorescence and the effect of Anidulafungin on annexin-V-…
Number of citations: 29 karger.com
AC Reboli, C Rotstein, PG Pappas… - … England Journal of …, 2007 - Mass Medical Soc
… Anidulafungin, a new echinocandin, has potent activity against candida species. We compared anidulafungin … -blind, multicenter trial comparing anidulafungin with fluconazole for the …
Number of citations: 005 www.nejm.org
KE Estes, SR Penzak, KA Calis… - … : The Journal of Human …, 2009 - Wiley Online Library
Anidulafungin is the third echinocandin antifungal agent to … Anidulafungin is fungicidal against Candida species, including … Anidulafungin is distinct among the echinocandins in that it …
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2006 - journals.sagepub.com
… Anidulafungin is active against Candida and Aspergillus. In vitro studies have primarily compared anidulafungin … In composite information from a variety of in vitro studies, anidulafungin …
Number of citations: 2 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。